

Introduction: The Strategic Importance of a Fluorinated Heterocycle

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)furan-3-carboxylic acid

CAS No.: 536718-30-6

Cat. No.: B2412161

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2-(Trifluoromethyl)furan-3-carboxylic acid is a heterocyclic organic compound that holds significant interest for researchers in the pharmaceutical and agrochemical sectors.[1] Its structure, combining a furan ring—a common motif in bioactive molecules—with a carboxylic acid group and a trifluoromethyl (CF₃) group, creates a unique combination of physicochemical properties. The trifluoromethyl group is a key player in modern drug design; its high electronegativity and metabolic stability are often used to enhance a molecule's potency, bioavailability, and lipophilicity.[2]

Understanding and quantifying the solubility of this compound is not a trivial academic exercise; it is a critical step in the drug development pipeline. Solubility is a primary determinant of a drug candidate's absorption and, consequently, its overall bioavailability.[3] Poor aqueous solubility can terminate the development of an otherwise promising compound. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of **2-(Trifluoromethyl)furan-3-carboxylic acid**. It synthesizes theoretical principles with actionable, field-proven experimental protocols to empower researchers in their discovery and development efforts.

Physicochemical Profile and Predicted Solubility Behavior

Direct, publicly available experimental solubility data for **2-(Trifluoromethyl)furan-3-carboxylic acid** is scarce. However, by examining its structural components and comparing it to analogous compounds, we can construct a robust hypothesis of its expected behavior.

The molecule is a solid at room temperature with a molecular weight of 180.08 g/mol and an empirical formula of $C_6H_3F_3O_3$. Its key functional groups are the furan ring, the carboxylic acid, and the trifluoromethyl group.

- **The Carboxylic Acid Group (-COOH):** This group confers acidic properties, allowing the molecule to donate a proton and form a carboxylate anion (-COO⁻). This ionization is pH-dependent and is the single most important factor governing its aqueous solubility. At pH values below its acidity constant (pKa), the neutral, less soluble form will predominate. At pH values above its pKa, the ionized, more soluble carboxylate form will be dominant.
- **The Trifluoromethyl Group (-CF₃):** This group is strongly electron-withdrawing, which increases the acidity of the nearby carboxylic acid (lowering its pKa) compared to non-fluorinated analogs. Furthermore, the CF₃ group is highly lipophilic ("fat-loving"), which tends to decrease solubility in aqueous media while potentially increasing it in non-polar organic solvents. Studies on other organic molecules have shown that increasing the number of trifluoromethyl groups can lead to a decrease in solubility.^[4]

To contextualize, let's compare it with structurally related furan carboxylic acids:

Compound	Molecular Weight (g/mol)	Known Aqueous Solubility	Key Structural Difference
2-Furoic Acid	112.08	27.1 g/L (Easily soluble)[5]	Carboxylic acid at position 2. No substitution.
3-Furoic Acid	112.08	64 mg/mL[6]	Carboxylic acid at position 3. No substitution.
2-Methyl-3-furoic Acid	126.11	Soluble in polar solvents like water[7]	Methyl group at position 2.
2-(Trifluoromethyl)furan-3-carboxylic Acid	180.08	Data not available	Trifluoromethyl group at position 2.

Based on this comparative analysis, we can predict that the intrinsic solubility of the neutral form of **2-(Trifluoromethyl)furan-3-carboxylic acid** in water will be lower than that of 3-furoic acid due to the lipophilic nature of the CF_3 group. However, its pH-dependent solubility in buffered solutions above its pKa is expected to be significant due to the formation of the highly polar carboxylate salt.

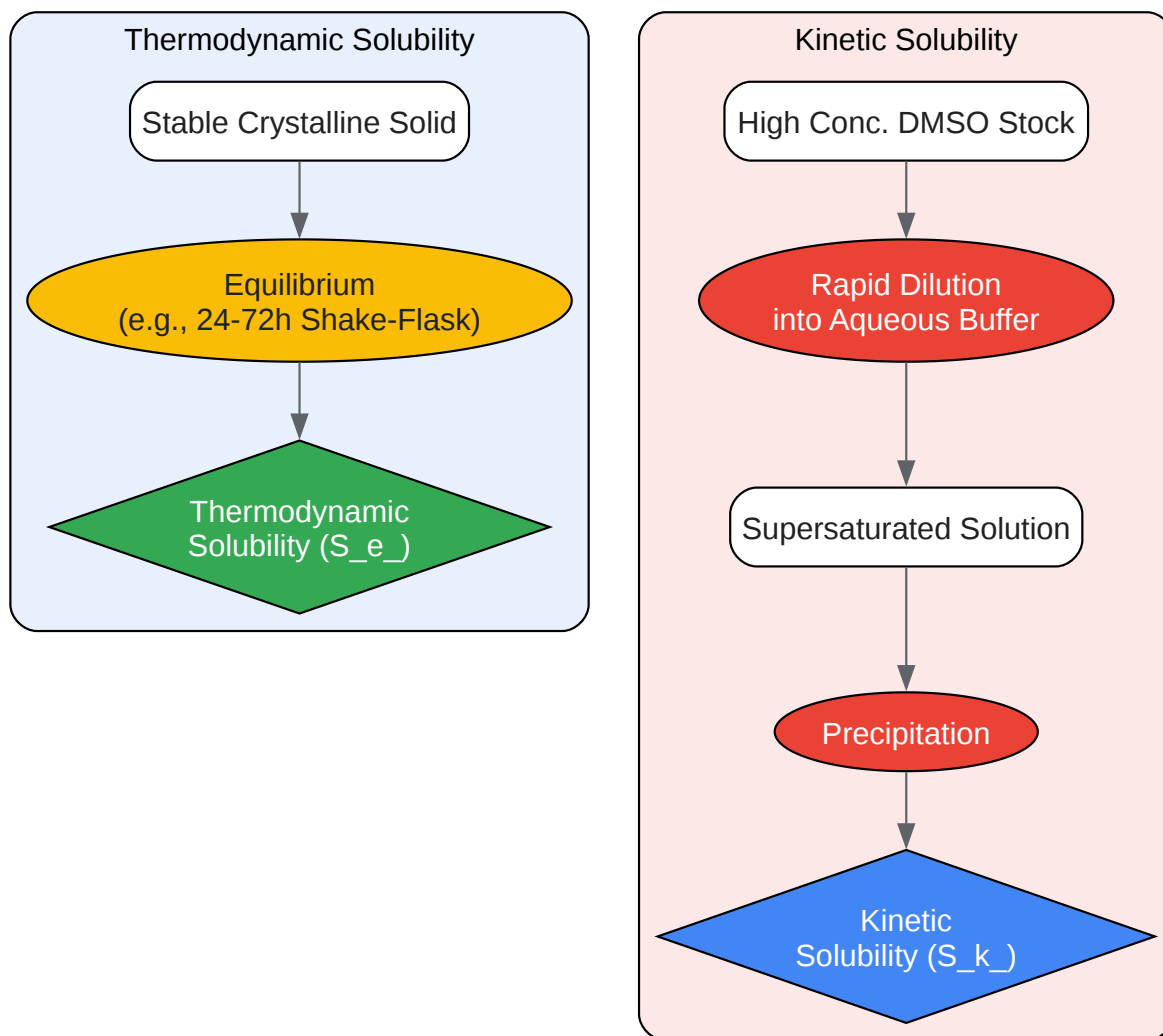
Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

In pharmaceutical research, "solubility" is not a single value. It is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3]

- **Thermodynamic Solubility (Equilibrium Solubility):** This is the true equilibrium concentration of a compound in a given solvent at a specific temperature, where the dissolved solute is in equilibrium with the most stable, solid crystalline form of the compound.[3] It is the most rigorous and reliable measure, typically determined using the Shake-Flask method, which allows sufficient time (often 24-72 hours) for this equilibrium to be reached.[8][9]

- **Kinetic Solubility:** This measures the concentration at which a compound precipitates out of a solution when the solution is prepared by a specific, rapid method, such as adding a concentrated DMSO stock solution to an aqueous buffer.[3] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state or the solubility of a less stable, metastable solid form. Kinetic solubility assays are very high-throughput and are widely used in the early stages of drug discovery for screening large numbers of compounds.[10]

The choice of which solubility to measure is dictated by the stage of research. Early discovery relies on the speed of kinetic assays, while later development and formulation work demand the accuracy of thermodynamic solubility.



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Caption: Thermodynamic vs. Kinetic Solubility Pathways.

Experimental Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard Shake-Flask method, adapted from established pharmaceutical guidelines, to determine the equilibrium solubility of **2-(Trifluoromethyl)furan-**

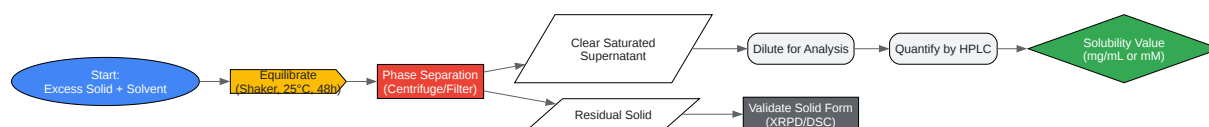
3-carboxylic acid.[8][9]

Causality and Rationale: The core principle is to allow sufficient time for the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Every step is designed to ensure this equilibrium is achieved and accurately measured without perturbation.

Step-by-Step Methodology:

- **Preparation of Solvents:** Prepare the desired aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and organic solvents. Degas the solvents if necessary to prevent bubble formation during the experiment.
- **Addition of Compound:** Add an excess amount of solid **2-(Trifluoromethyl)furan-3-carboxylic acid** to a series of glass vials. "Excess" means enough solid is visibly present at the end of the experiment, ensuring saturation. A starting point is to add ~5-10 mg of the compound to 1 mL of solvent.
- **Equilibration:** Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours.
 - **Expert Insight:** To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus and no longer increases with time.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Then, carefully separate the saturated supernatant from the solid. This is a critical step.
 - **Method A (Centrifugation):** Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
 - **Method B (Filtration):** Use a syringe to draw up the supernatant and pass it through a low-binding filter (e.g., 0.22 µm PVDF).

- Trustworthiness Check: When using filtration, it is vital to discard the first portion of the filtrate, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[8] Rinsing the filter with the solution first can help saturate these binding sites.
- Sample Dilution and Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Analytical Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
 - A standard calibration curve must be prepared using known concentrations of **2-(Trifluoromethyl)furan-3-carboxylic acid** to ensure accurate quantification.
- Analysis of Solid Residue (Self-Validation): After removing the supernatant, the remaining solid should be collected, dried, and analyzed (e.g., by DSC, XRPD, or microscopy) to confirm that the compound's solid form has not changed during the experiment. This is a crucial self-validating step.



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Caption: Shake-Flask Thermodynamic Solubility Workflow.

Experimental Protocol 2: Kinetic Solubility Determination (Nephelometry)

This protocol outlines a high-throughput method for determining kinetic solubility, ideal for early-stage screening. The principle is to detect the formation of a precipitate (turbidity) as a compound is diluted from a DMSO stock into an aqueous buffer.^{[10][11]}

Causality and Rationale: This method does not measure equilibrium. It measures the point at which the compound, rapidly introduced into an unfavorable aqueous environment, can no longer stay in solution and begins to precipitate. The speed of this assay is its primary advantage.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **2-(Trifluoromethyl)furan-3-carboxylic acid** in 100% DMSO (e.g., 10 mM).
- **Plate Preparation:** In a clear-bottomed 96-well or 384-well microplate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells.
- **Serial Dilution:** Add a small volume of the DMSO stock solution to the first row of wells to achieve the highest desired concentration (e.g., 100 μ M), ensuring the final DMSO concentration is low and consistent across all wells (typically $\leq 1\%$).
- **Mixing and Incubation:** Mix the plate thoroughly. Then, perform a serial dilution across the plate to create a range of concentrations.
- **Turbidity Measurement:** Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a plate-based nephelometer.^[11]
- **Data Analysis:** The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

Data Presentation and Interpretation

All solubility data should be reported clearly, specifying the solvent, temperature, and method used.

Example Data Table:

Method	Solvent System	Temperature (°C)	Measured Solubility	Units
Thermodynamic (Shake-Flask)	0.1 M HCl (pH ~1)	25	[Insert Value]	mg/mL
Thermodynamic (Shake-Flask)	pH 7.4 PBS	25	[Insert Value]	mg/mL
Thermodynamic (Shake-Flask)	Ethanol	25	[Insert Value]	mg/mL
Kinetic (Nephelometry)	pH 7.4 PBS (1% DMSO)	25	[Insert Value]	μM

Interpretation: The significant difference expected between the solubility at pH 1 (where the molecule is neutral) and pH 7.4 (where it is ionized) will confirm the critical role of the carboxylic acid group in its aqueous solubility. Comparing these experimental values to those of its analogs (3-furoic acid) will provide direct evidence of the quantitative impact of the trifluoromethyl group.

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